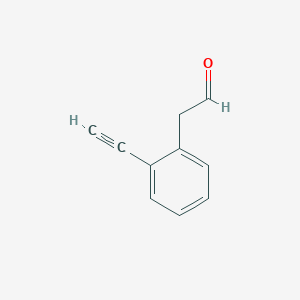
(2-Ethynylphenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethynylphenyl)acetaldehyde is an organic compound with the molecular formula C10H8O It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an acetaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2-Ethynylphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-bromoacetophenone with ethynylmagnesium bromide, followed by hydrolysis to yield the desired aldehyde. Another method includes the palladium-catalyzed coupling of 2-iodoacetophenone with ethynyltrimethylsilane, followed by desilylation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis, such as the use of Grignard reagents and palladium-catalyzed coupling reactions, are applicable. These methods are scalable and can be optimized for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Ethynylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium catalysts in the presence of suitable nucleophiles.
Major Products:
Oxidation: (2-Ethynylphenyl)acetic acid.
Reduction: (2-Ethynylphenyl)ethanol.
Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Ethynylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2-Ethynylphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Benzaldehyde: Similar in structure but lacks the ethynyl group.
Phenylacetaldehyde: Similar but without the ethynyl substitution.
(2-Ethynylphenyl)ethanol: The reduced form of (2-Ethynylphenyl)acetaldehyde.
Uniqueness: this compound is unique due to the presence of both an ethynyl group and an aldehyde group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
28362-78-9 |
|---|---|
Formule moléculaire |
C10H8O |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2-(2-ethynylphenyl)acetaldehyde |
InChI |
InChI=1S/C10H8O/c1-2-9-5-3-4-6-10(9)7-8-11/h1,3-6,8H,7H2 |
Clé InChI |
QCVLPVFNZGZJDD-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=CC=C1CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


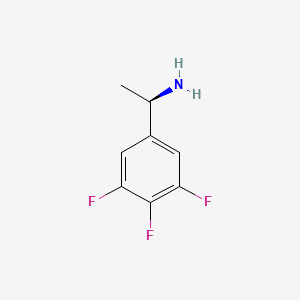

![2-[4-(Trifluoromethyl)phenyl]benzenethiol](/img/structure/B13604515.png)
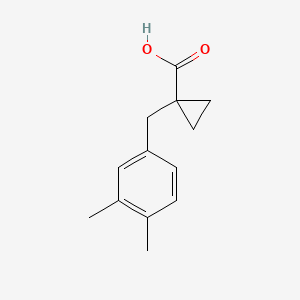
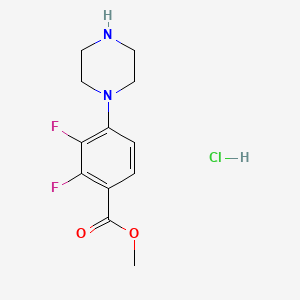


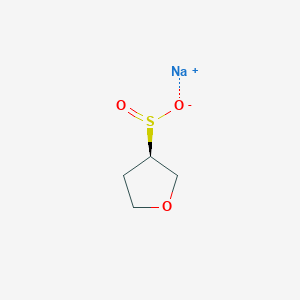
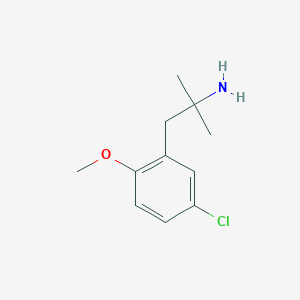
![2-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13604542.png)
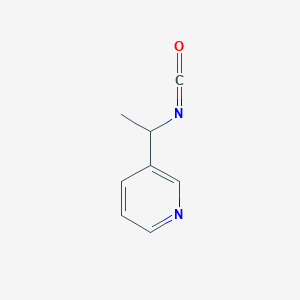


![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13604572.png)
